N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride
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Description
N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride, also known as FMA, is a chemical compound that has been studied for its potential use in scientific research. FMA is a member of the amphetamine class of compounds and has been found to have stimulant properties.
Scientific Research Applications
Chiral Resolution Reagents
One study describes (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a synthetic, enantiopure chiral resolution reagent. This reagent is useful for determining the enantiomeric excess (ee) of α-chiral amines through regioselective ring-opening, demonstrating its utility in the analysis of scalemic mixtures of amines. The ease of identification and quantification of diastereomeric products via NMR and HPLC underlines its versatility in the field of stereochemical analysis (Rodríguez-Escrich et al., 2005).
Aryl Oxime Synthesis
Another study reports on the one-pot synthesis of aryl oximes from methyl arenes using NBS and hydroxylamine hydrochloride. This method allows for the direct conversion of a methyl group into an oxime group under mild conditions, highlighting an efficient synthesis route that is compatible with various functional groups (Chandrappa et al., 2012).
Antibacterial Agents
Research into pyridonecarboxylic acids has led to the synthesis and study of compounds with potential antibacterial activity. One such study synthesized analogues with amino- and/or hydroxy-substituted cyclic amino groups, demonstrating enhanced antibacterial activity compared to existing agents. This research provides valuable insights into structure-activity relationships and the development of new antibacterial compounds (Egawa et al., 1984).
Fluorogenic Reagents for Amine Analysis
The development of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate as a fluorogenic reagent for the analysis of primary amines highlights the role of fluorine-containing compounds in facilitating the detection and analysis of bioactive molecules. This study showcases the application of such reagents in high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS), emphasizing their stability and utility in structural analysis (Chen & Novotny, 1997).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-10(12)9-14-11-5-7-15-8-6-11;/h1-4,11,14H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIPKKYJWUJPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Fluorophenyl)methyl]oxan-4-amine;hydrochloride |
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